molecular formula C18H30N2O B14440950 N-[3-(Dipentylamino)phenyl]acetamide CAS No. 73567-45-0

N-[3-(Dipentylamino)phenyl]acetamide

Cat. No.: B14440950
CAS No.: 73567-45-0
M. Wt: 290.4 g/mol
InChI Key: OJLCQCBGHZEHNJ-UHFFFAOYSA-N
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Description

N-[3-(Dipentylamino)phenyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenyl ring substituted with a dipentylamino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dipentylamino)phenyl]acetamide typically involves the reaction of 3-(dipentylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-(Dipentylamino)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dipentylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

N-[3-(Dipentylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(Dipentylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide:

    N-(3-(Dimethylamino)phenyl)acetamide: This compound has a dimethylamino group instead of a dipentylamino group.

Uniqueness

N-[3-(Dipentylamino)phenyl]acetamide is unique due to the presence of the dipentylamino group, which imparts distinct chemical and physical properties

Properties

CAS No.

73567-45-0

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[3-(dipentylamino)phenyl]acetamide

InChI

InChI=1S/C18H30N2O/c1-4-6-8-13-20(14-9-7-5-2)18-12-10-11-17(15-18)19-16(3)21/h10-12,15H,4-9,13-14H2,1-3H3,(H,19,21)

InChI Key

OJLCQCBGHZEHNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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